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Compound of Interest

Compound Name:
2-(Furan-2-yl)quinoline-4-

carboxylate

Cat. No.: B1269230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and quinoline rings has given rise to a class of heterocyclic compounds with

a broad spectrum of biological activities. This technical guide provides an in-depth overview of

the current research on furan-quinoline derivatives, focusing on their anticancer, antimicrobial,

and anti-inflammatory properties. Detailed experimental protocols for key biological assays and

visualizations of relevant signaling pathways are included to facilitate further research and

development in this promising area of medicinal chemistry.

Anticancer Activity
Furan-quinoline derivatives have demonstrated significant potential as anticancer agents,

acting through various mechanisms, including the inhibition of key enzymes and signaling

pathways involved in cancer cell proliferation and survival.

A number of 2-furanylvinylquinoline derivatives have been synthesized and evaluated for their

antiproliferative activities against various cancer cell lines.[1] Quinoline derivatives, in general,

have been extensively studied as potential antitumor agents, with mechanisms including DNA

alkylation, and inhibition of epidermal growth factor receptor (EGFR), and vascular endothelial

growth factor (VEGF).[2] The combination of a quinoline scaffold with other bioactive moieties,

such as chalcones, has been a promising approach in the development of potent anticancer

agents.[1] Some quinoline-3-carboxamide furan-derivatives have shown potent EGFR inhibition

and promising anticancer activity against cell lines like MCF-7.[1] Furthermore, certain
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quinoline-chalcone hybrids have been identified as potential inhibitors of the PI3K/Akt/mTOR

pathway, a critical signaling cascade in cancer.[1]
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Compound Cancer Cell Line IC50 (µM) Reference

Quinoline-3-

carboxamide furan-

derivative

MCF-7 3.35 [1]

Quinoline-chalcone

hybrid 39
A549 1.91 [1]

Quinoline-chalcone

hybrid 40
K-562 5.29 [1]

Quinolone-chalcone-

linked podophyllotoxin

62

Various 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 63
Caco-2 5.0 [1]

Quinoline-chalcone

hybrid 64
Caco-2 2.5 [1]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7a

A375 2.9 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7a

MDA-MB 231 6.2 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7b

A375 4.0 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7b

MDA-MB 231 9.5 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7c

A375 7.8 (µg/ml) [3]
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Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7c

MDA-MB 231 11.3 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7k

A375 5.1 (µg/ml) [3]

Furan C-2 Quinoline

Coupled 1, 2, 4-

Triazole Analog 7k

MDA-MB 231 7.3 (µg/ml) [3]

2-Cyano-3-(4-

hydroxy-3-

methoxyphenyl)-N-

(quinolin-3-yl)

acrylamide (11)

MCF7 29.8 [4]

3-Oxo-N-(quinolin-3-

yl)-3H-

benzol[f]chromene-2-

carboxamide (12)

MCF7 39.0 [4]

2-Cyano-3-(4-

fluorophenyl-N-

(quinolin-3-yl)

acrylamide (13)

MCF7 40.0 [4]

2-Cyano-5-(4-

(dimethylamino)

phenyl)- N-(quinolin-3-

yl) penta-2,4-

dienamide (14)

MCF7 40.4 [4]

Antimicrobial Activity
Furan-quinoline compounds have also been investigated for their activity against a range of

bacterial and fungal pathogens. The presence of the furan ring is believed to contribute

significantly to the antimicrobial properties of these molecules.
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Compound Microorganism MIC (µg/mL) Reference

2,4-disubstituted furan

derivative 8D
Escherichia coli 100 [5]

2,4-disubstituted furan

derivative 8F
Escherichia coli 100 [5]

2,4-disubstituted furan

derivative 8E
Proteus vulgaris 100 [5]

2,4-disubstituted furan

derivative 8F
Proteus vulgaris 100 [5]

Quinoline-chalcone

hybrid 4c

S. aureus CMCC

26003
12.5 [5]

Quinoline-chalcone

hybrid 4d

S. aureus CMCC

26003
25 [5]

Cationic chalcone 116 S. aureus & MRSA 0.25 - 1 (µM) [5]

N-

methylbenzofuro[3,2-

b]quinoline 8

Vancomycin-resistant

E. faecium
4 [6]

9-bromo

indolizinoquinoline-

5,12-dione 7

MRSA ≤ 0.0078 [6]

9-bromo

indolizinoquinoline-

5,12-dione 7

E. coli ATCC25922 2 [6]

9-bromo

indolizinoquinoline-

5,12-dione 7

S. pyrogens

ATCC19615
2 [6]

Quinolone-

ciprofloxacin

conjugate 9

S. aureus 0.12 [7]
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Quinolone-

ciprofloxacin

conjugate 9

S. typhi 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 9

E. coli 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 10

S. aureus 0.24 [7]

Quinolone-

ciprofloxacin

conjugate 10

S. typhi 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 10

E. coli 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 11

S. aureus 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 11

S. typhi 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 11

E. coli 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 12

S. aureus 0.24 [7]

Quinolone-

ciprofloxacin

conjugate 12

S. typhi 0.12 [7]

Quinolone-

ciprofloxacin

E. coli 0.12 [7]
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conjugate 12

Quinolone-

ciprofloxacin

conjugate 13

S. aureus 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 13

S. typhi 0.24 [7]

Quinolone-

ciprofloxacin

conjugate 13

E. coli 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 14

S. aureus 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 14

S. typhi 0.12 [7]

Quinolone-

ciprofloxacin

conjugate 14

E. coli 0.12 [7]

Quinoline-triazole-

isatin hybrid 32
A. flavus 12.5 [6]

Quinoline-triazole-

isatin hybrid 33
A. flavus 12.5 [6]

Quinoline-triazole-

isatin hybrid 32
F. oxysporum 25 [6]

Quinoline-triazole-

isatin hybrid 33
F. oxysporum 25 [6]

Quinoline-triazole-

isatin hybrid 34
F. oxysporum 25 [6]

Quinoline-triazole-

isatin hybrid 32
A. niger 25 [6]
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Quinoline-triazole-

isatin hybrid 33
A. niger 25 [6]

Quinoline-triazole-

isatin hybrid 34
A. niger 25 [6]

Quinoline-triazole-

isatin hybrid 32
C. neoformans 25 [6]

Quinoline-triazole-

isatin hybrid 33
C. neoformans 25 [6]

Quinoline-triazole-

isatin hybrid 34
C. neoformans 25 [6]

Quinoline-

thiosemicarbazone-

metal complex 39

M. tuberculosis

H37Rv
1.56 [7]

Quinoline-

thiosemicarbazone-

metal complex 40

M. tuberculosis

H37Rv
1.56 [7]

Anti-inflammatory Activity
Several furan-quinoline derivatives have been synthesized and evaluated for their anti-

inflammatory effects.[8] These compounds have shown the ability to inhibit the release of

inflammatory mediators.
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Compound Assay IC50 (µM) Reference

4-[(2-Furan-2-

yl)quinolin-4-

yloxy]benzaldehyde

(8)

β-glucuronidase

release
5.0 [8]

4-[4-[(2-Furan-2-yl)-

quinolin-4-

yloxy]phenyl]but-3-en-

2-one (10)

Lysozyme release 4.6 [8]

(E)-1-[3-[(2-Furan-2-

yl)quinolin-4-

yloxy]phenyl]

ethanone oxime (11a)

Lysozyme release 7.1 [8]

(E)-1-[3-[(2-Furan-2-

yl)quinolin-4-

yloxy]phenyl]

ethanone oxime (11a)

β-glucuronidase

release
9.5 [2][8]

1-[3-[(2-Furan-2-

yl)quinolin-4-

yloxy]phenyl]ethanone

(6)

TNF-α formation 2.3 [8]

(E)-1-[3-[(2-Furan-2-

yl)quinolin-4-

yloxy]phenyl]

ethanone oxime (11a)

fMLP-induced

superoxide anion

generation

2.7 [8]

(E)-1-[3-[(2-Furan-2-

yl)quinolin-4-

yloxy]phenyl]

ethanone

methyloxime (11b)

fMLP-induced

superoxide anion

generation

2.8 [8]

4-[(2-Furan-2-

yl)quinolin-4-

fMLP-induced

superoxide anion

generation

2.2 [8]
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yloxy]benzaldehyde

methyloxime (13b)

Furan hybrid molecule

H2 (with 1,2,3,4-

tetrahydroquinoline)

Inhibition of albumin

denaturation
114.31 (µg/mL) [9]

Furan hybrid molecule

H4 (with piperidine)

Inhibition of albumin

denaturation
120.35 (µg/mL) [9]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[10][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals.[11] The amount of formazan produced is proportional to the

number of viable cells.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.[13]

Compound Treatment: Treat the cells with various concentrations of the furan-quinoline

compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4

hours at 37°C.[11]

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO,

isopropanol) to dissolve the formazan crystals.[12]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.[12]
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.[14][15][16][17]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the

furan-quinoline compound in a liquid or solid growth medium. The lowest concentration that

inhibits growth is the MIC.

Procedure (Broth Microdilution):

Compound Dilution: Prepare a series of twofold dilutions of the furan-quinoline compound in

a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g.,

0.5 McFarland standard).

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17]

MIC Determination: The MIC is the lowest concentration of the compound in which there is

no visible growth (turbidity) of the microorganism.[16]

Anti-inflammatory Assay (Carrageenan-Induced Paw
Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of

compounds.[18][19][20][21][22]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response

characterized by edema (swelling). The ability of a compound to reduce this swelling is a
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measure of its anti-inflammatory activity.

Procedure:

Animal Dosing: Administer the furan-quinoline compound to the test animals (e.g., rats or

mice) via a suitable route (e.g., oral, intraperitoneal). A control group receives the vehicle,

and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

[19]

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of

carrageenan into the sub-plantar region of the right hind paw of each animal.[18][19][20]

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,

and 5 hours) after carrageenan injection using a plethysmometer.[18][19]

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the control group.

Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[23][24] Its deregulation is a common feature in

many cancers, making it a key target for anticancer drug development.[25] Some furan-

quinoline compounds have been shown to inhibit this pathway.[1]
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PI3K/Akt/mTOR pathway inhibition by furan-quinoline compounds.

EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a

pivotal role in cell proliferation and survival.[26] Overexpression or mutations of EGFR are

common in various cancers, leading to uncontrolled cell growth.[26] Several furan-quinoline

derivatives have been identified as inhibitors of EGFR tyrosine kinase.[1]
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EGFR tyrosine kinase inhibition workflow.

Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins,

playing a critical role in cellular homeostasis. Inhibition of the proteasome leads to the

accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer

cells. Substituted quinolines have been identified as noncovalent inhibitors of the human

proteasome.[25]
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Mechanism of proteasome inhibition.

DNA Methyltransferase Inhibition
DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an

epigenetic modification crucial for gene regulation.[27] Aberrant DNA methylation is a hallmark

of cancer, and DNMT inhibitors can reactivate tumor suppressor genes. Quinoline-based

compounds have been investigated as DNMT inhibitors.[28][29]
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DNA methyltransferase inhibition by furan-quinoline compounds.

This guide provides a comprehensive overview of the significant biological activities of furan-

quinoline compounds. The presented data, experimental protocols, and pathway diagrams are

intended to serve as a valuable resource for researchers in the field of medicinal chemistry and

drug discovery, fostering the development of novel therapeutics based on this versatile

scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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